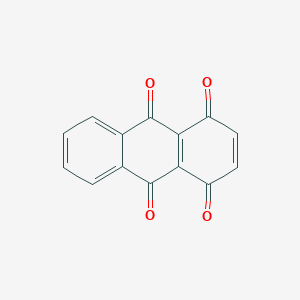
1,4,9,10-Anthracenetetrone
Übersicht
Beschreibung
1,4,9,10-Anthracenetetrone is a chemical compound with the molecular formula C14H6O4 . It is an important electrode material and serves as a potent diphenol reagent for Diels-Alder reactions .
Synthesis Analysis
Reliable reactions for the synthesis of 1,4,9,10-Anthracenetetrone have been identified and optimized. Both syntheses start from dihydroxy-9,10-anthraquinones and were selected for maximized efficiency and minimized work load .Molecular Structure Analysis
The molecular structure of 1,4,9,10-Anthracenetetrone is characterized by a molecular weight of 238.1950 . The crystal structure of 1,4,5,8-anthracentetrone has been reported .Chemical Reactions Analysis
1,4,9,10-Anthracenetetrone has been used in various chemical reactions. For example, it has been used to modify electrodes for supercapacitors, applied as an acceptor in charge-transfer complexes, served as a precursor in the synthesis of antitumor compounds, and afforded push-pull chromophores in cycloaddition reactions with electron-rich alkynes .Physical And Chemical Properties Analysis
1,4,9,10-Anthracenetetrone has a melting point of 185 °C (sublimation) and a predicted boiling point of 421.3±45.0 °C. It has a predicted density of 1.50±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Building Blocks for π-Conjugated Small Molecules and Polymers
1,4,9,10-Anthracenetetrone has been used as a building block for π-conjugated small molecules and polymers . The molecular structure of 1,4,9,10-Anthracenetetrone makes it an interesting compound for use in devices and in organic synthesis .
Electrode Modification for Supercapacitors
This compound has been used to modify electrodes for supercapacitors . The modification process involves the use of 1,4,9,10-Anthracenetetrone, which enhances the performance of the supercapacitors .
Acceptor in Charge-Transfer Complexes
1,4,9,10-Anthracenetetrone has been applied as an acceptor in charge-transfer complexes . These complexes are crucial in various technological applications, including organic electronics .
Precursor in the Synthesis of Antitumor Compounds
This compound has served as a precursor in the synthesis of antitumor compounds . The unique properties of 1,4,9,10-Anthracenetetrone make it a valuable resource in the development of new antitumor drugs .
Production of Push-Pull Chromophores
1,4,9,10-Anthracenetetrone has been used to afford push-pull chromophores in cycloaddition reactions with electron-rich alkynes . These chromophores have potential applications in optoelectronics .
Thermochemical Applications
The thermochemical data of 1,4,9,10-Anthracenetetrone is available, suggesting its potential applications in thermochemical studies .
Spectroscopic Studies
1,4,9,10-Anthracenetetrone has been used in spectroscopic studies, with NMR spectra available for this compound . This allows for detailed structural and chemical analysis .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It has been used to modify electrodes for supercapacitors , and as an acceptor in charge-transfer complexes . These applications suggest that it interacts with electronic systems, potentially influencing electron transfer processes.
Mode of Action
As an acceptor in charge-transfer complexes, it likely interacts with its targets by accepting electrons, leading to changes in the electronic state of the system .
Biochemical Pathways
Its role in modifying electrodes for supercapacitors and acting as an acceptor in charge-transfer complexes suggests that it may influence electron transfer processes .
Result of Action
Its use in modifying electrodes for supercapacitors and as an acceptor in charge-transfer complexes suggests that it may influence electron transfer processes, potentially altering the electronic properties of the system .
Eigenschaften
IUPAC Name |
anthracene-1,4,9,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCZUXHSQJQWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937853 | |
| Record name | Anthracene-1,4,9,10-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,9,10-Anthracenetetrone | |
CAS RN |
1709-63-3 | |
| Record name | 1,4,9,10-Anthracenetetrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,9,10-Anthracenetetrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthracene-1,4,9,10-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,9,10-Anthracenetetraone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,4,9,10-Anthracenetetrone a promising candidate for creating electrically conductive materials?
A: 1,4,9,10-Anthracenetetrone exhibits strong electron-accepting properties, making it suitable for forming charge-transfer complexes with electron-donating molecules. [, ] These complexes often display interesting electrical properties, including electrical conductivity. Research has explored its potential in developing new electrically conductive materials. [, ]
Q2: How does 1,4,9,10-Anthracenetetrone contribute to the magnetic properties of materials when combined with decamethylferrocene?
A: 1,4,9,10-Anthracenetetrone, acting as a non-cyanocarbon acceptor, forms a charge-transfer salt with the organometallic donor decamethylferrocene. [] This interaction leads to the formation of a material exhibiting magnetic properties. This discovery highlights the potential of 1,4,9,10-Anthracenetetrone in constructing molecule-based magnets using charge-transfer interactions.
Q3: Are there other examples of 1,4,9,10-Anthracenetetrone being used in the development of magnetic materials?
A: Yes, beyond its use with decamethylferrocene, 1,4,9,10-Anthracenetetrone has been investigated for its potential in creating magnetic materials using other electron donors. For instance, research has explored its interactions with metallocenes as part of a broader investigation into creating molecule-based magnets. [] This research highlights the versatility of 1,4,9,10-Anthracenetetrone in constructing magnetic materials through various charge-transfer combinations.
Q4: Where can I find more detailed information regarding the synthesis and properties of charge-transfer salts incorporating 1,4,9,10-Anthracenetetrone?
A: Several research papers delve into the specifics of synthesizing and characterizing charge-transfer salts utilizing 1,4,9,10-Anthracenetetrone. For detailed insights into the synthesis processes, structural characterization, and electrochemical properties of these salts, refer to the following papers: [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


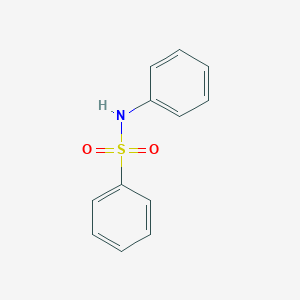
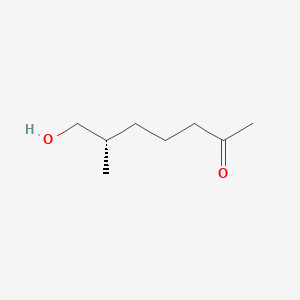
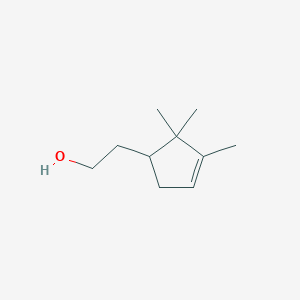



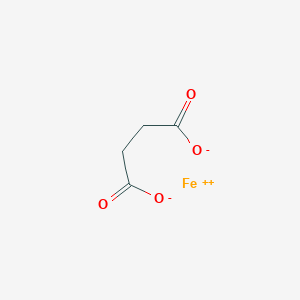
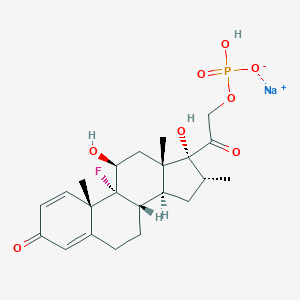

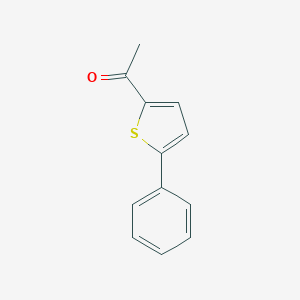
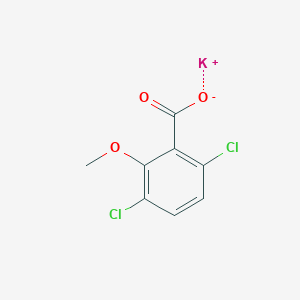

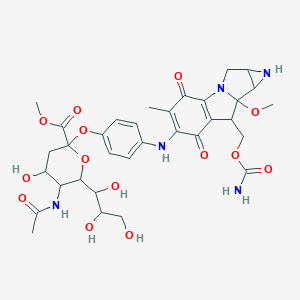
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)